molecular formula C3H3BrCl2O2 B1594366 Methyl bromodichloroacetate CAS No. 20428-76-6

Methyl bromodichloroacetate

Cat. No. B1594366
CAS RN: 20428-76-6
M. Wt: 221.86 g/mol
InChI Key: VCMGKXLUCUYXBM-UHFFFAOYSA-N
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Description

Methyl bromodichloroacetate is a chemical compound with the molecular formula C3H3BrCl2O2 . It is also known by other names such as Acetic acid, 2-bromo-2,2-dichloro-, methyl ester, and Bromo (dichloro)acétate de méthyle .


Molecular Structure Analysis

The molecular weight of Methyl bromodichloroacetate is 221.865 Da . It has 2 hydrogen bond acceptors and 0 hydrogen bond donors .


Physical And Chemical Properties Analysis

Methyl bromodichloroacetate has a density of 1.9±0.1 g/cm3, a boiling point of 159.7±35.0 °C at 760 mmHg, and a flash point of 50.4±25.9 °C . It has a molar refractivity of 35.1±0.3 cm3 .

Scientific Research Applications

1. Water Treatment and Disinfection By-Product Analysis

Methyl bromodichloroacetate, as a haloacetic acid, has been studied in the context of water treatment. Research by Cowman and Singer (1996) examined its formation during the chlorination and chloramination of waters containing aquatic humic substances, highlighting its significance as a disinfection by-product in water treatment processes (Cowman & Singer, 1996).

2. Analytical Chemistry and Mass Spectrometry

In analytical chemistry, the study of methyl bromodichloroacetate is crucial for understanding its formation and decomposition in various environments. Xie, Rajan, and Reckhow (1992) provided mass spectra of methyl esters of bromodichloroacetic acid, aiding in the identification and quantification of this compound in environmental samples, particularly in drinking water (Xie, Rajan, & Reckhow, 1992).

3. Environmental Science and Haloacetic Acid Formation

The role of methyl bromodichloroacetate in environmental science, particularly in the study of haloacetic acids in water sources, has been a significant area of research. Wu and Chadik (1998) investigated the impact of bromide ion on haloacetic acid formation during chlorination of water from the Biscayne Aquifer, noting the presence of methyl bromodichloroacetate among other haloacetic acids (Wu & Chadik, 1998).

Safety And Hazards

Methyl bromodichloroacetate is classified as a physical hazard due to its flammability . It also poses health hazards such as acute toxicity (oral and dermal), skin corrosion/irritation, serious eye damage/eye irritation, and carcinogenicity .

properties

IUPAC Name

methyl 2-bromo-2,2-dichloroacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H3BrCl2O2/c1-8-2(7)3(4,5)6/h1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCMGKXLUCUYXBM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(Cl)(Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H3BrCl2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30338287
Record name Methyl bromodichloroacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30338287
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.86 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl bromodichloroacetate

CAS RN

20428-76-6
Record name Methyl bromodichloroacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30338287
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl bromodichloroacetate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
CSA Sá, RAR Boaventura, IB Pereira - Journal of Environmental …, 2012 - Taylor & Francis
A solid phase microextraction method was used for the analysis of nine haloacetic acids (HAAs) in water and air (aerosols) from indoor swimming pools (ISPs). The analysis is …
Number of citations: 30 www.tandfonline.com
MP Italia - 1987 - search.proquest.com
… Mass spectral report of the Electron Impact Ionization of methyl bromodichloroacetate produced by the halogenation of humic acid and derivatization. Conditions were as reported in …
Number of citations: 3 search.proquest.com
DW LIPP - 1977 - search.proquest.com
have been used, the quality is haavily depandent upon the quality of the original Page 1 INFORMATION TO USERS This material was produced from a microfilm copy of the original …
Number of citations: 5 search.proquest.com
윤병석, 김용연, 정팔진, 최재원 - 한국환경분석학회지제, 2008 - jeaht.org
A combined pretreatment method of drinking water sample by solvent extraction, methyl derivatization and gas chromatography-electron capture detector (GC-ECD) method with single …
Number of citations: 5 www.jeaht.org
黃永定 - 2008 - tdr.lib.ntu.edu.tw
自來水處理流程中,以含氯消毒劑進行消毒程序為最方便有效,也是最多國家所使用的方法,然而使用加氯消毒亦衍生消毒副產物之問題.人體可能經由各種接觸與吸收途徑,增加消毒副產物的暴露…
Number of citations: 3 tdr.lib.ntu.edu.tw

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